3-Chloro-2-(hydroxymethyl)quinolin-4-ol
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14) |
InChI Key |
HBCFUIJUYWKMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .
Chemical Reactions Analysis
Substitution Reactions
The 3-chloro substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Amination : Reaction with piperazine derivatives in acetonitrile/DMF (1:1) at 0°C–25°C yields N-alkylated products (e.g., 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde) with ~77% efficiency .
-
Thioether Formation : Palladium-catalyzed coupling with thiols (e.g., using [(dppf)PdCl₂], Cs₂CO₃, water/1,4-dioxane) produces thioethers, which can be oxidized to sulfones with mCPBA .
The hydroxymethyl group (-CH₂OH) can be activated for substitution:
-
Chlorination : Treatment with SOCl₂ converts the hydroxymethyl to a chloromethyl group, enabling further alkylation or cross-coupling .
Oxidation Reactions
The hydroxymethyl group is oxidizable to a carboxylic acid or aldehyde:
-
NaBH₄ Reduction : While typically a reducing agent, NaBH₄ in ethanol/THF selectively reduces adjacent carbonyl groups without affecting the hydroxymethyl .
-
mCPBA Oxidation : Converts thioethers (derived from hydroxymethyl substitution) to sulfones, preserving the quinoline core .
Cross-Coupling Reactions
The chloro group participates in Suzuki-Miyaura cross-coupling under optimized conditions:
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane (1:3) | 100 | 60–65 |
Example: Coupling with boronic acids introduces biphenyl or aryl groups at the 3-position, enhancing structural diversity .
Esterification and Ether Formation
The phenolic 4-OH and hydroxymethyl groups undergo derivatization:
-
Esterification : Reaction with acetic anhydride or acyl chlorides forms esters (e.g., 4-acetoxy derivatives) .
-
Ether Synthesis : Ullmann-type coupling with iodinated intermediates (Cu catalysis) generates fused morpholine rings (e.g., 2,3-dihydro-1H- oxazino[2,3-c]quinolin-5(6H)-one) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Acenaphthoquinone Cyclization : Reacting with acenaphthoquinone in ethanol (Et₃N catalyst) yields tricyclic derivatives via tandem Michael addition and cyclization .
-
Skraup Reaction : Under Vielsmeier conditions (POCl₃/DMF), the quinoline core can be extended to form polycyclic systems .
Key Data Tables
Table 1. Optimization of Suzuki-Miyaura Coupling for 3-Chloro Derivatives
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | DMSO | 100 | NR |
| 2 | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane | 100 | 60–65 |
Table 2. Functionalization of Hydroxymethyl Group
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Chlorination | SOCl₂, CH₂Cl₂, 0°C→25°C | 3-(Chloromethyl)quinolin-4-ol | 85 |
| Oxidation | mCPBA, CH₂Cl₂ | 3-(Sulfonylmethyl)quinolin-4-ol | 78 |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol is its potential as an anticancer agent. Research indicates that quinoline derivatives exhibit promising activity against various cancer types, including melanoma, colon cancer, and lung cancer.
- Mechanism of Action : The compound functions by inhibiting key pathways involved in tumor growth and metastasis. For instance, it has been shown to enhance the immune response against tumors when used in conjunction with immune checkpoint inhibitors like PD-1 and CTLA-4 antibodies .
- Case Studies : In a study involving various quinoline derivatives, compounds similar to this compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent antiproliferative activity .
Antimicrobial Properties
This compound also exhibits notable antimicrobial properties. Quinoline derivatives have been reported to possess activity against a range of bacteria and fungi.
- Research Findings : A comparative study highlighted the effectiveness of this compound against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Antiviral Activity
Recent investigations have explored the antiviral capabilities of this compound, particularly against SARS-CoV-2.
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2, indicating its potential as a therapeutic candidate for COVID-19 treatment .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions, primarily through the functionalization of quinoline scaffolds.
Future Directions and Research Opportunities
The ongoing research into this compound emphasizes the need for further exploration into its pharmacological profiles.
Potential Areas for Future Research:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing anticancer drugs.
- Mechanistic Studies : Understanding the detailed mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antifungal activity is linked to the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogous compounds lie in substituent type, position, and electronic effects:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 6-Chloro-2-(trifluoromethyl)quinolin-4-ol significantly increases logP (~3.0) compared to the hydroxymethyl analog (predicted logP ~1.5), impacting membrane permeability .
- Electron Effects: Methoxy (in 5-chloro-8-methoxy-2-methylquinolin-4-ol) and fluorine (in 3-chloro-6-fluoro analog) modulate electronic density, affecting reactivity and intermolecular interactions .
Biological Activity
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a derivative of the quinoline family, which has gained attention for its diverse biological activities. This compound's structure, featuring a hydroxymethyl group and a chlorine atom, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with a hydroxymethyl substituent at the second position and a chlorine atom at the third position. The presence of these functional groups significantly influences its biological activity.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activities against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| This compound | Escherichia coli | 8 µg/mL |
| Other Quinoline Derivative | Klebsiella pneumoniae | 2 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).
Case Study: In Vitro Cytotoxicity Assay
In one study, the viability of MDA-MB-231 cells was assessed after treatment with varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 47 |
| 25 | 30 |
The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against PC-3 cells, indicating its potent anticancer activity .
Antiviral Activity
Emerging research suggests that quinoline derivatives may also possess antiviral properties. A study focused on the antiviral activity against dengue virus serotype 2 revealed that certain quinoline derivatives exhibited significant inhibitory effects. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication early in the viral life cycle .
The mechanisms underlying the biological activities of quinoline derivatives typically involve:
- Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in cellular processes, such as topoisomerases in cancer cells.
- Interference with Cell Signaling : Quinoline derivatives can disrupt signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.
Q & A
Q. What synthetic routes are recommended for optimizing the yield of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol, and how can purification challenges be addressed?
- Methodological Answer : Begin with a modified Friedländer synthesis using 2-aminobenzaldehyde derivatives and β-ketoesters under acidic conditions. Optimize chlorination by adjusting stoichiometry of POCl₃ or PCl₅ (1.5–2.0 equiv) at 80–100°C for 4–6 hours . For purification, employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase). If byproducts persist, consider orthogonal methods like preparative HPLC or fractional crystallization .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer : Acquire and NMR spectra in deuterated DMSO or CDCl₃. Key signals include:
- A singlet for the hydroxymethyl proton (~4.8 ppm, exchangeable with D₂O).
- Aromatic protons in the quinoline ring (6.8–8.5 ppm, coupling patterns confirm substitution).
- Chlorine-induced deshielding at C3 (evident in NMR ~150 ppm). IR should show O-H stretch (~3200 cm) and C=O/C=N stretches (1650–1600 cm). Compare with computational predictions (DFT) for validation .
Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure via direct methods (e.g., SHELXT) and refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using O-H···N/O interactions observed in the asymmetric unit. For poorly diffracting crystals, consider synchrotron radiation or cryocooling .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and partial charges. Analyze the effect of the hydroxymethyl group on electron density distribution and nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate the tautomeric form (e.g., keto-enol equilibrium) .
Q. How should researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- If DFT-predicted NMR shifts deviate from experimental values (>2 ppm), re-examine solvent effects or conformational flexibility via molecular dynamics simulations.
- For conflicting XRD and computational bond lengths, assess thermal motion (ADPs) or consider alternative functionals (e.g., M06-2X for non-covalent interactions).
Apply statistical metrics (e.g., R-factors for XRD, RMSD for spectral comparisons) to quantify discrepancies .
Q. What strategies are effective for studying the biological interactions of this compound, such as protein binding or enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For enzyme inhibition assays, employ kinetic analysis (e.g., Michaelis-Menten plots with varying substrate concentrations). Validate specificity via mutagenesis studies (e.g., alanine scanning of putative binding residues). Computational docking (AutoDock Vina) can guide target selection by prioritizing proteins with complementary electrostatic surfaces .
Q. How can environmental stability and degradation pathways be evaluated under controlled conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.
- Simulate aqueous hydrolysis at varying pH (2–12) and temperatures (25–60°C). Monitor chloride release via ion chromatography.
Computational tools (e.g., EPI Suite) can predict biodegradation pathways and half-lives .
Q. What advanced spectroscopic techniques are required to probe tautomerism or isomerism in this compound?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect keto-enol equilibria (signal splitting at low temperatures). Solid-state NMR can resolve tautomeric forms in crystalline vs. amorphous phases. Time-resolved IR spectroscopy (TRIR) monitors dynamic changes in O-H stretching frequencies during tautomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
